molecular formula C9H13NO B14001987 Cyclohexanecarbonitrile, 1,3-dimethyl-5-oxo- CAS No. 7143-12-6

Cyclohexanecarbonitrile, 1,3-dimethyl-5-oxo-

Cat. No.: B14001987
CAS No.: 7143-12-6
M. Wt: 151.21 g/mol
InChI Key: OQNCPTDMDHJIPH-UHFFFAOYSA-N
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Description

Cyclohexanecarbonitrile, 1,3-dimethyl-5-oxo- is an organic compound with the molecular formula C9H13NO It is a derivative of cyclohexane, characterized by the presence of a nitrile group (–CN) and a ketone group (–C=O) on the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexanecarbonitrile, 1,3-dimethyl-5-oxo- can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with a suitable nitrile source under acidic or basic conditions. The reaction typically requires a catalyst to facilitate the formation of the nitrile group.

Industrial Production Methods

In industrial settings, the production of Cyclohexanecarbonitrile, 1,3-dimethyl-5-oxo- often involves large-scale chemical processes. These processes may include the use of high-pressure reactors and specialized catalysts to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanecarbonitrile, 1,3-dimethyl-5-oxo- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

Cyclohexanecarbonitrile, 1,3-dimethyl-5-oxo- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Cyclohexanecarbonitrile, 1,3-dimethyl-5-oxo- exerts its effects involves interactions with specific molecular targets. The nitrile group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The ketone group can also undergo various chemical transformations, contributing to the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanecarbonitrile: A simpler derivative with only a nitrile group.

    Cyclohexanone: Contains only a ketone group without the nitrile functionality.

    Cyclohexyl cyanide: Another nitrile derivative of cyclohexane.

Uniqueness

Cyclohexanecarbonitrile, 1,3-dimethyl-5-oxo- is unique due to the presence of both nitrile and ketone groups on the same molecule. This dual functionality allows it to participate in a wider range of chemical reactions compared to its simpler counterparts.

Properties

CAS No.

7143-12-6

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

1,3-dimethyl-5-oxocyclohexane-1-carbonitrile

InChI

InChI=1S/C9H13NO/c1-7-3-8(11)5-9(2,4-7)6-10/h7H,3-5H2,1-2H3

InChI Key

OQNCPTDMDHJIPH-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)CC(C1)(C)C#N

Origin of Product

United States

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